molecular formula C13H21O2PS2 B1616107 Conen CAS No. 27949-52-6

Conen

Cat. No. B1616107
CAS RN: 27949-52-6
M. Wt: 304.4 g/mol
InChI Key: WRIYPTGFYKBSFU-UHFFFAOYSA-N
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Description

Conen is a new and innovative technology that has recently been developed to help scientists and researchers in their lab experiments and research. This compound is a synthesis method that uses a combination of chemical reactions and physical processes to produce a desired product. It has been used in a variety of fields, including biochemistry and physiology, and is becoming increasingly popular due to its many advantages over traditional methods.

Scientific Research Applications

1. Conedy: A Tool for Investigating Complex Network Dynamics

  • Description : Conedy is a scientific tool designed for numerically investigating dynamics on complex networks. It allows the creation of networks and provides automatic code generation and compilation for efficient handling of various node dynamics. This tool can be accessed through an internal script interpreter or a Python module, making it versatile for scientific research in network dynamics.
  • Application : Useful in studying complex systems, network theory, and dynamics.
  • Reference : (Rothkegel & Lehnertz, 2012).

2. CONet: The Cognitive Ocean Network

  • Description : CONet represents the integration of the Internet of Things (IoT) with oceanography. It is crucial for disaster prevention, ocean resource exploration, and underwater environmental monitoring. This network features unique characteristics like low reliability and narrow bandwidth, posing challenges for oceanographic research.
  • Application : Significant for oceanographic studies, environmental monitoring, and disaster management.
  • Reference : (Lu et al., 2019).

3. Amphiphilic Conetworks: Synthesis and Applications

  • Description : Amphiphilic conetworks (APCNs) are critically reviewed for their definition, synthesis, and applications. These are nanostructured materials essential for high-technology applications like extended-wear soft contact lenses. The synthesis strategies include free radical induced polymerizations, ionic living polymerizations, and combinations of hydrophilic and hydrophobic prepolymers.
  • Application : Useful in material science, especially in creating high-tech materials and biomedical applications.
  • Reference : (Erdodi & Kennedy, 2006).

4. Information Centric Networking over SDN and OpenFlow

  • Description : This research discusses the support for Information Centric Networking (ICN) using SDN concepts, focusing on the CONET framework. It explores the integration of ICN with SDN standards and equipment, demonstrating the application over large scale SDN testbeds.
  • Application : Relevant for developing advanced networking architectures and Internet technologies.
  • Reference : (Salsano et al., 2013).

5. CONE: Cryogenic Orbital Nitrogen Experiment

  • Description : The CONE experiment is designed to demonstrate cryogenic storage and supply systems in orbit. It aims to demonstrate critical components and technologies for future space missions involving liquid nitrogen cryogenic storage.
  • Application : Important for space technology, particularly in developing cryogenic fluid management systems.
  • Reference : (Bailey & Arif, 1992).

properties

IUPAC Name

[butoxy(ethylsulfanyl)phosphoryl]sulfanylmethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O2PS2/c1-3-5-11-15-16(14,17-4-2)18-12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRIYPTGFYKBSFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOP(=O)(SCC)SCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40950636
Record name S-Benzyl O-butyl S-ethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27949-52-6
Record name O-Butyl S-ethyl S-(phenylmethyl) phosphorodithioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27949-52-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Conen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027949526
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-Benzyl O-butyl S-ethyl phosphorodithioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40950636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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